REACTION_SMILES
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[C:15](#[N:16])[CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22].[C:6]([O:7][C:10]([CH:11]=[CH2:12])([CH3:13])[CH3:14])(=[O:8])[CH3:9].[CH:1]([Cl:2])([CH3:3])[CH3:4].[Cl-:25].[H-:23].[Mg:5].[NH4+:26].[Na+:24].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1>>[C:10]([CH:11]=[CH2:12])([CH3:13])([CH3:14])[CH:17]([C:15]#[N:16])[C:18](=[O:19])[O:20][CH2:21][CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(C)(C)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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C=CC(C)(C)C(C#N)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |